molecular formula C12H7BrClN3 B3837389 4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile

4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile

Cat. No.: B3837389
M. Wt: 308.56 g/mol
InChI Key: JVPHTIAHYSJVHH-UHFFFAOYSA-N
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Description

4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile is an organic compound that features a pyridine ring substituted with a bromoanilino group at the 4-position, a chlorine atom at the 2-position, and a carbonitrile group at the 3-position

Properties

IUPAC Name

4-(4-bromoanilino)-2-chloropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-8-1-3-9(4-2-8)17-11-5-6-16-12(14)10(11)7-15/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVPHTIAHYSJVHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C(C(=NC=C2)Cl)C#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of 4-bromoaniline, which is then reacted with 2-chloropyridine-3-carbonitrile under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Potassium carbonate in DMF.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines.

    Oxidation: Pyridine N-oxides.

    Reduction: Amines.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and polymers.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Chemistry: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoanilino group can form hydrogen bonds and hydrophobic interactions with the active site of enzymes, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromoaniline
  • 2-Chloropyridine-3-carbonitrile
  • 4-Chloroaniline
  • 2-Bromoaniline

Uniqueness

4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both bromoanilino and chloropyridine moieties allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in various research applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile
Reactant of Route 2
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4-(4-Bromoanilino)-2-chloropyridine-3-carbonitrile

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